molecular formula C14H18FNO4 B1405187 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid CAS No. 857025-98-0

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Cat. No.: B1405187
CAS No.: 857025-98-0
M. Wt: 283.29 g/mol
InChI Key: FDEMWLQVCJYBIB-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a chemical compound with the molecular formula C14H18FNO4 and a molecular weight of 283.3 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an isopropyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves the reaction of 3-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with glycine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the isopropyl ester group modulates its solubility and stability. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEMWLQVCJYBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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